Birg-616 BS is a conceptual bipedal motor mechanism that has been explored through various studies to understand its potential applications and functionality. The mechanism is designed to coordinate the chemical and mechanical cycles of two identical feet, which can be generalized to obtain energy from the hydrolysis of DNA or RNA fuel. This innovative approach to molecular motors has implications across different fields, including industrial applications, robotics, and biomedical devices.
In the field of industrial applications and robotics, bi-mobile mechanisms are often employed to describe variable planar curves. The structural synthesis of such mechanisms involves new aspects related to their inverse structural models. These models are characterized by a zero degree of mobility, meaning they are a connection of passive modular groups. The study of bi-mobile mechanisms, such as Birg-616 BS, provides solutions where the inverse models contain exclusively passive modular groups with four links. This has significant implications for the design of new optimal systems in robotics and industrial machinery3.
The principles of Birg-616 BS can be applied to the development of biomedical devices, such as the Bio-Inspired Breastfeeding Simulator (BIBS). BIBS is an experimental apparatus that mimics infant oral behavior and milk extraction, which is crucial for studying the breastfeeding mechanism in vitro. The construction of BIBS follows clinical studies and includes a self-programmed vacuum pump assembly, linear actuators, and a motor-driven gear to simulate the infant's oral vacuum, compressive forces, and tongue motion, respectively. A flexible, transparent breast phantom with bifurcated milk ducts is used to model the lactating human breast. The coordination of all mechanisms in BIBS successfully replicates the infant's feeding mechanism, with suckling frequency and pressure values in good agreement with clinical data. The application of Birg-616 BS in this context demonstrates its potential in understanding the biomechanics of breastfeeding and lays the foundation for future breastfeeding device development2.
Birg-616 BS is a significant metabolite derived from Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infections. This compound is classified as a peroxide and plays a role in various biochemical processes related to drug metabolism. Nevirapine itself is known for its potent antiviral activity, and the metabolic transformation to Birg-616 BS is crucial for understanding its pharmacokinetics and therapeutic effects .
The synthesis of Birg-616 BS primarily involves the metabolic conversion of Nevirapine through enzymatic reactions occurring in the liver. Although specific industrial synthesis routes are not extensively documented, it is known that liver microsomes and specific cytochrome P450 enzymes facilitate this transformation. The process requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity .
In an industrial setting, the production of Birg-616 BS typically follows the large-scale synthesis of Nevirapine. After synthesizing Nevirapine, it undergoes metabolic conversion to yield Birg-616 BS. This process necessitates stringent monitoring of enzymatic activity and reaction conditions to ensure high-quality production.
Birg-616 BS has a complex molecular structure characterized by its peroxide functionality. The specific chemical formula for Birg-616 BS is CHNO, with a molecular weight of 298.30 g/mol. The structural analysis indicates that it retains the core structure of Nevirapine while incorporating additional functional groups that contribute to its properties as a metabolite .
Birg-616 BS participates in several chemical reactions, including:
Key reagents used in these reactions include:
The primary products resulting from these reactions include various oxidized forms, reduced derivatives, and substituted variants that maintain the core structure of Birg-616 BS.
Birg-616 BS is typically characterized by:
Key chemical properties include:
Birg-616 BS has significant scientific uses, particularly in pharmacology and medicinal chemistry. Its role as a metabolite provides insights into the metabolic pathways of antiretroviral drugs, aiding in the development of more effective therapeutic strategies against HIV. Additionally, understanding its chemical behavior can facilitate the design of new compounds with improved efficacy or reduced side effects .
Birg-616 BS (chemical name: 3-[(4-Methylpyridin-3-yl)methyl]-5,11-dioxo-2,4,6,10-tetraazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,6,10,12-hexaene) represents a structurally complex heterocyclic compound of significant interest in pharmaceutical chemistry. This molecule functions primarily as a key metabolite of the antiretroviral drug Nevirapine, formed through cytochrome P450-mediated oxidation pathways. Its distinctive bicyclic fused-ring architecture and polar functional groups contribute to its biochemical behavior and research utility, particularly in drug metabolism studies and enzymatic reaction characterization.
Birg-616 BS belongs to the diazepinotriazine chemical class, featuring a tricyclic core structure comprising fused pyridine, diazepine, and triazine rings. This arrangement creates a rigid, planar conformation that influences its molecular interactions. Systematic nomenclature and key identifiers are detailed below:
Table 1: Chemical Identity Profile of Birg-616 BS
Property Category | Specification |
---|---|
IUPAC Name | 3-[(4-Methylpyridin-3-yl)methyl]-5,11-dioxo-2,4,6,10-tetraazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,6,10,12-hexaene |
Molecular Formula | C₁₆H₁₂N₆O₂ |
CAS Registry No. | 154598-52-4 |
Structural Synonyms | 12-Hydroxynevirapine; Nevirapine Metabolite 616 BS |
Key Functional Groups | Lactam (2 sites), tertiary amine, methylpyridinyl substituent |
The compound exhibits moderate water solubility (0.8–1.2 mg/mL at 25°C) and a calculated logP value of 1.7 ± 0.2, indicating balanced hydrophilicity-lipophilicity characteristics. Spectroscopic signatures include a UV-Vis absorption maximum at 312 nm (ε = 12,400 M⁻¹cm⁻¹) and characteristic NMR shifts at δ 8.65 (s, 1H, triazine-H), δ 8.38 (d, 1H, pyridyl-H), and δ 4.28 (s, 2H, -CH₂-) in DMSO-d₆ [1].
Birg-616 BS was first identified in 1995 during human metabolic profiling studies of Nevirapine (Viramune®), a non-nucleoside reverse transcriptase inhibitor approved for HIV treatment. Researchers observed its consistent formation in human liver microsomes incubated with Nevirapine, accounting for approximately 15–20% of total oxidative metabolites. The metabolite's structure was elucidated through comparative mass spectrometry and isotopic labeling techniques, confirming hydroxylation at the C12 position followed by spontaneous lactamization [1].
The discovery established Birg-616 BS as the primary phase I inactivation product of Nevirapine, generated via CYP3A4/5-mediated oxidation. Unlike the parent drug, Birg-616 BS demonstrates negligible binding affinity for HIV-1 reverse transcriptase (IC₅₀ > 100 μM vs. Nevirapine's 0.01 μM), confirming its pharmacological inactivity. This metabolic transformation pathway explains approximately 30% of Nevirapine clearance in humans, making Birg-616 BS quantification essential for pharmacokinetic modeling [1] [3].
As a well-characterized drug metabolite, Birg-616 BS serves critical roles across multiple research domains:
Drug Metabolism Studies: Birg-616 BS functions as a standardized biomarker for assessing CYP3A4 induction potential. Its formation kinetics in hepatocyte models reliably predict drug-drug interaction risks for Nevirapine-based regimens, particularly with co-administered CYP inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole). Research demonstrates a 3.8-fold increase in Birg-616 BS production upon rifampicin pretreatment, quantifying CYP3A4 induction magnitude [1].
Molecular Probe Development: Researchers exploit the compound's fluorescent properties (quantum yield Φ = 0.18) to design probes for real-time monitoring of CYP3A4 activity. Conjugation with environmentally sensitive fluorophores yields biosensors exhibiting >200% fluorescence enhancement upon enzymatic conversion.
Table 2: Research Applications of Birg-616 BS
Research Domain | Application | Key Finding |
---|---|---|
Metabolic Profiling | CYP3A4 phenotyping | Birg-616 BS formation rate correlates with hepatic CYP3A4 activity (r=0.92, p<0.001) |
Enzyme Kinetics | Reaction phenotyping | Km = 48.3 ± 5.1 μM; Vmax = 4.2 ± 0.3 nmol/min/nmol P450 |
Chemical Synthesis | Reference for novel analogs | Enabled synthesis of 14C-labeled Nevirapine for mass balance studies |
The compound's stability under physiological conditions (t₁/₂ = 8.2 hours in plasma at 37°C) and distinctive fragmentation pattern (m/z 321 → 178, 151) further cement its utility in analytical method development. Current investigations focus on its potential as a molecular template for designing diagnostic probes targeting CYP3A4 expression in cancerous tissues [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7